molecular formula C18H22N4O B5264664 N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

Cat. No.: B5264664
M. Wt: 310.4 g/mol
InChI Key: PITHZFLBSOVBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as EPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPC belongs to the class of piperazine derivatives and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves its ability to inhibit the reuptake of serotonin and norepinephrine in the brain. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to increased neurotransmission. This increased neurotransmission has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter reuptake, this compound has been shown to modulate the activity of several ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. This compound has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity for serotonin and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine the efficacy and safety of this compound in human clinical trials. Another area of interest is the role of this compound in modulating ion channel activity and its potential use in the treatment of neurological disorders such as epilepsy. Finally, further studies are needed to explore the potential antioxidant and anti-inflammatory properties of this compound and their potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 4-ethylbenzoyl chloride with 2-pyridinecarboxylic acid, followed by the reaction with piperazine. The resulting compound is then purified through recrystallization to obtain pure this compound. The chemical structure of this compound is shown below:

Scientific Research Applications

N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a potent inhibitor of serotonin and norepinephrine reuptake, making it a potential candidate for the treatment of depression and anxiety disorders. This compound has also been shown to have anxiolytic and antipsychotic effects in animal models.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-2-15-6-8-16(9-7-15)20-18(23)22-13-11-21(12-14-22)17-5-3-4-10-19-17/h3-10H,2,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITHZFLBSOVBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.